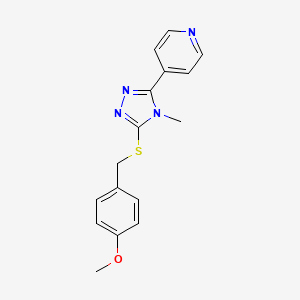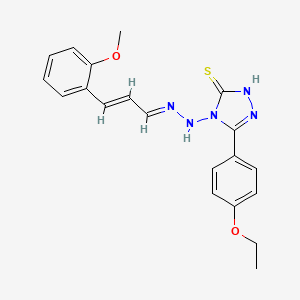
Buttpark 64\41-82
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Buttpark 64\41-82: is a chemical compound with the molecular formula C16H16N4OS and a molecular weight of 312.39 g/mol It is known for its unique structure, which includes a triazole ring and a pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Buttpark 64\41-82 involves the reaction of 4-methoxyphenylmethylsulfanyl with 4-methyl-1,2,4-triazol-3-ylpyridine under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst like potassium carbonate . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to maintain consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Buttpark 64\41-82 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like .
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole-pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Buttpark 64\41-82 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of Buttpark 64\41-82 involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. The triazole ring and pyridine moiety play crucial roles in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
- 4-methyl-1,2,4-triazol-3-ylpyridine
- 4-methoxyphenylmethylsulfanyl
Comparison: Buttpark 64\41-82 is unique due to its combination of a triazole ring and a pyridine moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specificity in its interactions, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
676523-18-5 |
|---|---|
Molekularformel |
C16H16N4OS |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
4-[5-[(4-methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C16H16N4OS/c1-20-15(13-7-9-17-10-8-13)18-19-16(20)22-11-12-3-5-14(21-2)6-4-12/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
YABPJSGCQGJCLV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)OC)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B15085824.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetohydrazide](/img/structure/B15085826.png)
![N-benzyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15085828.png)
![4-(2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzamide](/img/structure/B15085832.png)
![Isopropyl 7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15085835.png)
![5-[4-(Dimethylamino)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15085841.png)
![8-[benzyl(methyl)amino]-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15085850.png)
![2-[(2-furylmethyl)amino]-3-{(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15085852.png)

![2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B15085857.png)

![N-[2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]decanamide](/img/structure/B15085888.png)
![(5E)-2-(4-ethoxyphenyl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15085889.png)
![2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15085897.png)
